molecular formula C19H22N2O3 B2996446 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 2034429-42-8

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No. B2996446
CAS RN: 2034429-42-8
M. Wt: 326.396
InChI Key: KMGOGQAJPNRFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, also known as JNJ-40411813, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has shown promising results in scientific research applications.

Scientific Research Applications

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in enaminones, including related compounds such as 1-(4-(piperidin-1-yl) phenyl) ethanone, reveals their unique intra- and intermolecular hydrogen bonding. This bonding establishes a six-membered hydrogen-bonded ring and forms centrosymmetric dimers, which are further stabilized by various weak interactions. Such patterns are crucial in understanding the crystal structures of these compounds (Balderson et al., 2007).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to derivatives of 1-(4-(piperidin-1-yl) phenyl) ethanone, showcasing efficient methods for producing compounds with potential antibacterial activity. This approach highlights the importance of this compound in synthesizing new chemical entities (Merugu, Ramesh, & Sreenivasulu, 2010).

Catalytic Behavior in Hydroaminomethylation

Hydroaminomethylation of related compounds, using pyrrole-substituted phosphine ligands, demonstrates high activities and selectivities. This indicates the potential application of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone in catalytic processes (Hamers et al., 2009).

Synthesis of Functionalized Crown Ethers

The compound serves as a building block for the synthesis of functionalized crown ethers. Its derivatives are valuable for creating complex organic structures, showcasing its role in advanced organic synthesis (Nawrozkij et al., 2014).

Coordination with Iron and Cobalt Dichloride

The synthesis of NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, using related compounds, underscores its significance in forming complexes that exhibit catalytic activities for ethylene reactivity (Sun et al., 2007).

Antiviral Activity Studies

Studies on derivatives of this compound have shown potential antiviral activities, indicating its usefulness in medicinal chemistry (Attaby et al., 2006).

properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-15-3-2-4-18(13-15)23-14-19(22)21-11-7-17(8-12-21)24-16-5-9-20-10-6-16/h2-6,9-10,13,17H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGOGQAJPNRFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

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